(S)-1-(4-nitrophenyl)ethanamine
Overview
Description
(S)-1-(4-nitrophenyl)ethanamine is an organic compound with the molecular formula C8H10N2O2 It is a chiral amine with a nitro group attached to the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-nitrophenyl)ethanamine typically involves the reduction of 4-nitroacetophenone followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of a suitable solvent like ethanol or tetrahydrofuran (THF) .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation processes using palladium on carbon (Pd/C) as a catalyst. This method allows for efficient and scalable production of the compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-nitrophenyl)ethanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like NaBH4 or catalytic hydrogenation.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Reduction: NaBH4, LiAlH4, Pd/C, ethanol, THF.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base like triethylamine (TEA).
Major Products Formed
Reduction: 4-aminophenylethanamine.
Substitution: Various substituted phenylethanamine derivatives.
Scientific Research Applications
(S)-1-(4-nitrophenyl)ethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-1-(4-nitrophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-nitrophenylethanol: Similar structure but with a hydroxyl group instead of an amine.
4-nitroaniline: Contains a nitro group and an amine group but lacks the ethanamine side chain.
Properties
IUPAC Name |
(1S)-1-(4-nitrophenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(9)7-2-4-8(5-3-7)10(11)12/h2-6H,9H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEVOBPXEHVUFY-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361438 | |
Record name | (1S)-1-(4-Nitrophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4187-53-5 | |
Record name | (1S)-1-(4-Nitrophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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